[2-(Diphenylmethoxy)ethyl]trimethylammonium bromide
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Overview
Description
[2-(Diphenylmethoxy)ethyl]trimethylammonium bromide: is a quaternary ammonium compound with the molecular formula C18H24BrNO and a molecular weight of 350.29326 . It is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Diphenylmethoxy)ethyl]trimethylammonium bromide typically involves the reaction of diphenylmethanol with ethylene oxide to form 2-(diphenylmethoxy)ethanol. This intermediate is then reacted with trimethylamine and hydrobromic acid to yield the final product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: [2-(Diphenylmethoxy)ethyl]trimethylammonium bromide can undergo nucleophilic substitution reactions due to the presence of the bromide ion.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Major Products:
Substitution Reactions: The major products are typically the corresponding quaternary ammonium salts with different anions.
Scientific Research Applications
Chemistry:
- Used as a phase transfer catalyst in organic synthesis.
- Employed in the preparation of other quaternary ammonium compounds.
Biology:
- Investigated for its potential antimicrobial properties.
- Used in studies related to cell membrane permeability.
Medicine:
- Explored for its potential use in drug delivery systems.
- Studied for its effects on neurotransmitter release and receptor binding.
Industry:
- Utilized in the production of surfactants and detergents.
- Applied in the formulation of various personal care products .
Mechanism of Action
The mechanism of action of [2-(Diphenylmethoxy)ethyl]trimethylammonium bromide involves its interaction with cell membranes and proteins. The compound can disrupt cell membrane integrity, leading to increased permeability. It can also bind to specific receptors or enzymes, altering their activity and leading to various biological effects .
Comparison with Similar Compounds
Benzalkonium Chloride: Another quaternary ammonium compound with antimicrobial properties.
Cetyltrimethylammonium Bromide: Used as a surfactant and in various industrial applications.
Uniqueness:
- [2-(Diphenylmethoxy)ethyl]trimethylammonium bromide is unique due to its specific structure, which imparts distinct chemical and biological properties.
- It has a higher molecular weight and different functional groups compared to similar compounds, leading to unique applications and effects .
Properties
CAS No. |
31065-89-1 |
---|---|
Molecular Formula |
C18H24BrNO |
Molecular Weight |
350.3 g/mol |
IUPAC Name |
2-benzhydryloxyethyl(trimethyl)azanium;bromide |
InChI |
InChI=1S/C18H24NO.BrH/c1-19(2,3)14-15-20-18(16-10-6-4-7-11-16)17-12-8-5-9-13-17;/h4-13,18H,14-15H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
BDQPXVWYFLTETB-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.[Br-] |
Origin of Product |
United States |
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